molecular formula C16H12F3NS B2976387 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole CAS No. 497064-40-1

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole

Cat. No.: B2976387
CAS No.: 497064-40-1
M. Wt: 307.33
InChI Key: AZUJEODLTXUIDP-UHFFFAOYSA-N
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Description

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole is a compound that features a trifluoromethyl group attached to a benzylthio moiety, which is further connected to an indole ring. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of compounds, making this molecule of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a fluoride source . The reaction conditions often require the use of a catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-((4-(trifluoromethyl)benzyl)thio)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted indoles and benzylthio derivatives, such as:

Uniqueness

The uniqueness of 3-((4-(trifluoromethyl)benzyl)thio)-1H-indole lies in its specific combination of the trifluoromethyl group with the benzylthio and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NS/c17-16(18,19)12-7-5-11(6-8-12)10-21-15-9-20-14-4-2-1-3-13(14)15/h1-9,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUJEODLTXUIDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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